molecular formula C23H23N3O3S B14936921 N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B14936921
M. Wt: 421.5 g/mol
InChI Key: JUXGQGGICHZSLC-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common approach is the reaction of 5-methoxy-2-methylindole with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of tubulin polymerization, which is crucial for cell division and has implications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide is unique due to its combination of an indole, thiazole, and methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C23H23N3O3S/c1-14-22(18-12-17(29-3)9-10-19(18)24-14)20-13-30-23(25-20)26-21(27)11-6-15-4-7-16(28-2)8-5-15/h4-5,7-10,12-13,24H,6,11H2,1-3H3,(H,25,26,27)

InChI Key

JUXGQGGICHZSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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